molecular formula C12H12N2O B2842986 1-Benzyl-3-methyl-1h-pyrazole-4-carbaldehyde CAS No. 153687-32-2

1-Benzyl-3-methyl-1h-pyrazole-4-carbaldehyde

Cat. No.: B2842986
CAS No.: 153687-32-2
M. Wt: 200.241
InChI Key: NXRGCJKNIMOLTC-UHFFFAOYSA-N
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Description

1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C12H12N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Chemical Reactions Analysis

1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives .

Scientific Research Applications

1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity, inhibition of oxidative stress pathways, and alteration of cellular signaling processes . The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or as a chemical reagent .

Comparison with Similar Compounds

1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

  • 1-Methyl-5-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
  • 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
  • 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

These compounds share a similar pyrazole core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity .

Properties

IUPAC Name

1-benzyl-3-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-10-12(9-15)8-14(13-10)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRGCJKNIMOLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-benzyl-3-methyl-1H-pyrazole (compound 314.1, 1.00 g, 5.81 mmol) in N,N-dimethylformamide (3 mL) was added POCl3 (493 μL, 5.28 mmol) dropwise. The reaction mixture was stirred for 3 h at 90° C. under nitrogen. The reaction mixture was diluted with 50 mL of H2O. The pH of the solution was adjusted to 7 with sodium hydroxide (2 M). The aqueous phase was extracted with 3×20 mL of ethyl acetate and the combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 1.42 g (crude) of the title compound as a brown oil.
Quantity
1 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
493 μL
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reactant
Reaction Step One
Quantity
3 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
50 mL
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solvent
Reaction Step Three

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